4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(2,3-Difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridin-6-one core, which is known for its biological activity, making it a valuable target for medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridin-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,3-difluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Attachment of the furylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using furylmethyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2,3-Difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: It is used to study the inhibition of microtubule polymerization by binding to the colchicine site, resulting in cell cycle arrest and apoptosis of cancer cells.
Chemical Biology: The compound is used as a scaffold for the development of new anticancer agents through structure-activity relationship studies.
Mechanism of Action
The mechanism of action of 4-(2,3-difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves:
Inhibition of Microtubule Polymerization: The compound binds to the colchicine site on tubulin, preventing the polymerization of microtubules.
Cell Cycle Arrest: This inhibition leads to cell cycle arrest in the G2/M phase, preventing cell division.
Induction of Apoptosis: The compound induces apoptosis in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Difluorophenyl Derivatives: Compounds with difluorophenyl groups often show enhanced biological activity due to the presence of fluorine atoms.
Uniqueness
4-(2,3-Difluorophenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of a pyrazolo[3,4-b]pyridin-6-one core with both difluorophenyl and furylmethyl groups. This unique structure contributes to its potent anticancer activity and ability to inhibit microtubule polymerization .
Properties
Molecular Formula |
C17H13F2N3O2 |
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Molecular Weight |
329.30 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H13F2N3O2/c18-14-5-1-4-11(16(14)19)12-7-15(23)21-17-13(12)8-20-22(17)9-10-3-2-6-24-10/h1-6,8,12H,7,9H2,(H,21,23) |
InChI Key |
MBUCQGTZSVWDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
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